L-VALINE (15N)
Description
Foundational Principles of Stable Isotope Tracer Methodology in Biological Systems
The core principle of stable isotope tracer methodology lies in the mass difference between isotopes of the same element. usgs.govnih.gov These mass differences, resulting from a varied number of neutrons in the atomic nucleus, allow for the differentiation and tracking of labeled molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of biological studies, including those involving human subjects. chempep.commaastrichtuniversity.nl
The methodology is based on two primary models: tracer dilution and tracer incorporation. e-acnm.org In a typical experiment, a stable isotope-labeled compound (the tracer) is introduced into a biological system. maastrichtuniversity.nl By measuring the ratio of the labeled tracer to its naturally occurring, unlabeled counterpart (the tracee), scientists can determine the rates of appearance and disappearance of specific molecules, providing a quantitative measure of metabolic fluxes. nih.gove-acnm.org This approach has been instrumental in dissecting the kinetics of various biological compounds, including glucose, fatty acids, and amino acids, at systemic, organ, and cellular levels. e-acnm.org
Strategic Utility of Nitrogen-15 Labeling in Elucidating Complex Metabolic Pathways
One of the key techniques utilizing ¹⁵N is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.comwikipedia.orgthermofisher.com In SILAC experiments, cells are grown in media containing either the natural ("light") or ¹⁵N-labeled ("heavy") forms of specific amino acids. creative-proteomics.com This leads to the incorporation of these amino acids into all newly synthesized proteins. isotope.com By combining cell populations grown in light and heavy media and analyzing them with mass spectrometry, researchers can accurately quantify differences in protein abundance between different experimental conditions. sigmaaldrich.comcreative-proteomics.com This method minimizes experimental variability because the samples are mixed at an early stage. isotope.com
While SILAC often employs labeled arginine and lysine (B10760008), the use of ¹⁵N-labeled precursors like ammonium (B1175870) chloride ([¹⁵N]H₄Cl) allows for the labeling of all nitrogen-containing molecules. liverpool.ac.uk However, this can complicate data analysis as the mass difference between labeled and unlabeled peptides becomes variable and dependent on the number of nitrogen atoms in each peptide. nih.govliverpool.ac.ukbiorxiv.org
Evolution of L-VALINE (15N) as a Probing Agent in Contemporary Scientific Inquiry
L-Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and nitrogen balance. nih.gov The isotopically labeled form, L-Valine (¹⁵N), has emerged as a specialized and powerful probe in modern biochemical and metabolic research. isotope.commedchemexpress.com Its application spans various analytical techniques, including mass spectrometry and NMR spectroscopy, to provide detailed insights into metabolic pathways and protein dynamics. chempep.comisotope.com
The use of L-Valine labeled with stable isotopes, such as ¹³C and ¹⁵N, allows for precise tracking of its metabolic fate. nih.gov For instance, studies have utilized L-[1-¹³C,¹⁵N] valine to investigate valine and leucine (B10760876) kinetics in humans, providing valuable data on their respective fluxes and oxidation rates. nih.gov These studies have revealed intricate details about the regulation of BCAA catabolism. nih.gov
In the field of proteomics, L-Valine (¹⁵N) is used in SILAC-based approaches to quantify changes in protein expression. thermofisher.com Furthermore, in metabolic flux analysis (MFA), L-Valine (¹⁵N) serves as a tracer to delineate the flow of metabolites through various biochemical pathways. medchemexpress.comcreative-proteomics.com The ability to specifically label valine residues in proteins with ¹⁵N provides a high degree of precision in these quantitative studies.
The versatility of L-Valine (¹⁵N) is further enhanced by its use in combination with other isotopes, such as ¹³C and deuterium (B1214612) (²H), creating multi-labeled tracers. scientificlabs.co.uksigmaaldrich.comisotope.com These advanced probes enable more sophisticated experimental designs to unravel complex biological processes. The continuous development of analytical instrumentation and methodologies ensures that L-Valine (¹⁵N) will remain a key tool in the ongoing exploration of the proteome and metabolome.
Properties
Molecular Weight |
118.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Precursor Preparation of L Valine 15n
Enzymatic and Chemoenzymatic Synthetic Routes for Stereoselective L-VALINE (¹⁵N) Production
Enzymatic and chemoenzymatic strategies are highly favored for producing L-Valine (¹⁵N) due to their exceptional stereospecificity, which yields the desired L-isomer with high optical purity. These methods operate under mild reaction conditions and are considered environmentally benign. Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions, often using an enzyme for the key stereoselective step. nih.gov
A primary and efficient enzymatic method for synthesizing L-Valine (¹⁵N) is the reductive amination of its corresponding α-keto acid precursor, α-ketoisovalerate. This reaction is catalyzed by NAD-dependent amino acid dehydrogenases. Specifically, Leucine (B10760876) Dehydrogenase (LeuDH) has been shown to effectively catalyze the synthesis of several L-amino acids, including L-[¹⁵N]Valine. asm.org
The process involves the reaction of α-ketoisovalerate with a ¹⁵N-labeled ammonium (B1175870) source, such as [¹⁵N]ammonium chloride (¹⁵NH₄Cl), in the presence of the LeuDH enzyme and the reduced cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The enzyme facilitates the stereospecific addition of the ¹⁵N-amino group to the α-carbon of the keto acid, exclusively forming the L-enantiomer. researchgate.net This method is noted for its high yields, often exceeding 90%, and its applicability to gram-scale synthesis. Recombinant DNA technology has been used to overexpress bacterial genes encoding for enzymes like LeuDH from Bacillus stearothermophilus in hosts like Escherichia coli, making the catalyst more accessible and the process more efficient.
A significant challenge in the large-scale enzymatic synthesis of L-Valine (¹⁵N) is the stoichiometric consumption of the expensive cofactor, NADH. asm.orgillinois.edu To make the process economically viable, in situ regeneration of NADH from its oxidized form (NAD⁺) is essential. illinois.edu This is achieved by coupling the primary reaction with a secondary, enzyme-catalyzed reaction.
Two of the most widely used and effective systems for NADH regeneration are:
Glucose Dehydrogenase (GlcDH) System: This system uses glucose as a cheap substrate, which is oxidized to gluconolactone (B72293) by GlcDH, concurrently reducing NAD⁺ to NADH. researchgate.netresearchgate.net The GlcDH/glucose system is highly efficient, very active, and does not inhibit the synthesis of the target amino acid. It has been successfully employed in the gram-scale synthesis of L-[¹⁵N]Valine and other labeled amino acids. researchgate.netnih.gov
Formate (B1220265) Dehydrogenase (FDH) System: This system utilizes formate as the substrate, which is oxidized to carbon dioxide by FDH. asm.orgillinois.edu It is another robust method for NADH regeneration and has been scaled up for the industrial production of other L-amino acids. asm.org
These regeneration systems not only reduce costs but also help drive the main reaction towards completion by maintaining a high NADH/NAD⁺ ratio. illinois.edu
Table 1: Overview of Enzymatic Synthesis of L-[¹⁵N]Valine
| Enzyme System | Key Precursors | ¹⁵N Source | Cofactor Regeneration System | Typical Yield | Reference |
| Leucine Dehydrogenase (LeuDH) | α-Ketoisovalerate | ¹⁵NH₄Cl | Glucose / Glucose Dehydrogenase (GlcDH) | High (≥90%) | |
| Leucine Dehydrogenase (LeuDH) | α-Ketoisovalerate | ¹⁵NH₄Cl | Formate / Formate Dehydrogenase (FDH) | High | asm.org |
| Coupled Enzyme System | α-Ketoglutarate, α-Keto Acid | (¹⁵NH₄)₂SO₄ | Glucose / Glucose Dehydrogenase (GlcDH) | - | researchgate.netresearchgate.net |
Application of Amino Acid Dehydrogenases in L-VALINE (15N) Biosynthesis
Chemical Synthesis Methodologies for ¹⁵N-Enrichment of L-VALINE
While enzymatic methods offer high stereoselectivity, chemical synthesis provides a versatile alternative for producing ¹⁵N-labeled L-Valine. These methods often allow for the incorporation of other isotopes, such as ¹³C, in addition to ¹⁵N.
A crucial aspect of stereoselective chemical synthesis is the use of chiral auxiliaries. These are chemical compounds that are temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction.
A notable example is the Oppolzer's acyl sultam methodology . lookchem.com In this approach, a derivative of isovaleric acid is prepared using an (S)-bornane-10,2-sultam as a chiral auxiliary. This acyl sultam intermediate then undergoes stereoselective electrophilic amination. The ¹⁵N atom is introduced using a reagent like 1-chloro-1-[¹⁵N]nitrosocyclohexane. The bulky chiral auxiliary shields one face of the molecule, forcing the incoming ¹⁵N-containing group to attack from the less hindered face, thereby ensuring the formation of the desired stereoisomer. The reaction is followed by reduction and subsequent cleavage of the auxiliary to yield L-[¹⁵N]Valine with very high enantiomeric excess (97.2-99.5% e.e.). This strategy effectively creates a protected intermediate that dictates the final stereochemistry of the amino acid.
Table 2: Chemical Synthesis Approach for L-[¹⁵N]Valine
| Method | Key Reagents | Key Intermediate | Enantiomeric Excess (e.e.) | Reference |
| Electrophilic Amination | 1-chloro-1-[¹⁵N]nitrosocyclohexane, (S)-acylbornane-10,2-sultam | N-isovaleryl-(S)-bornane-10,2-sultam | 97.2-99.5% |
Biotechnological Production of ¹⁵N-Enriched Amino Acids
Biotechnological production involves harnessing living organisms, such as microbes or algae, to produce the desired labeled compounds. This approach is particularly effective for generating uniformly labeled amino acids, where every nitrogen atom in the molecule is ¹⁵N.
The most common biotechnological method for producing ¹⁵N-labeled amino acids involves cultivating microorganisms or algae in a defined minimal medium. In this medium, the sole source of nitrogen is a ¹⁵N-labeled inorganic salt, typically [¹⁵N]ammonium chloride or [¹⁵N]ammonium sulfate. researchgate.net
Organisms such as the bacterium Escherichia coli are frequently used due to their rapid growth and well-understood genetics. When grown in this ¹⁵N-medium, the organisms incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including nucleotides and all amino acids. After the cultivation period, the cells are harvested, and the total protein content is hydrolyzed to break it down into its constituent amino acids. The resulting mixture of uniformly ¹⁵N-labeled amino acids is then purified to isolate L-[¹⁵N]Valine. While this method yields a mixture of all proteinogenic amino acids, it is a powerful technique for producing material for NMR studies of proteins. nih.gov Similarly, studies with aquatic plants like Lemna minor L. have demonstrated the uptake of ¹⁵N from the growth medium and its incorporation into the free amino acid pools, including valine, which is derived from protein turnover. nih.gov
Advanced Methodological Frameworks Employing L Valine 15n
Principles of Isotopic Tracer Studies with 15N-L-VALINE for Metabolic Investigations
Isotopic tracer studies utilizing L-VALINE (15N) are founded on the principle of introducing a "heavy" but non-radioactive isotope of nitrogen into a biological system. The naturally abundant isotope of nitrogen is ¹⁴N, while ¹⁵N is far less common (0.366% natural abundance). oup.com By introducing L-valine enriched with ¹⁵N into a system, researchers can track the journey of this specific amino acid. chembk.commedchemexpress.com
The core of the methodology involves administering ¹⁵N-L-valine and subsequently measuring its incorporation into newly synthesized proteins and other metabolites. This is typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between molecules containing ¹⁴N and the heavier ¹⁵N. isotope.comqyaobio.com This allows for the quantification of key metabolic rates, including:
Protein Synthesis: By measuring the rate at which ¹⁵N-L-valine is incorporated into tissue or cellular proteins, researchers can determine the rate of protein synthesis. isotope.com
Metabolic Flux Analysis: This technique follows the labeled nitrogen atom as it is transferred to other molecules, providing insights into the interconnectedness and activity of metabolic pathways. medchemexpress.commedchemexpress.com For example, the transfer of the ¹⁵N label from valine to other amino acids like glutamate (B1630785) can be quantified, revealing details about transamination processes. nih.gov
Amino Acid Kinetics: Tracer studies can elucidate the dynamics of amino acid transport, oxidation, and catabolism.
The introduction of the stable isotope label is considered a minimally perturbative method, as the chemical properties of ¹⁵N-L-valine are nearly identical to its unlabeled counterpart, ensuring that its metabolic fate accurately reflects the natural biological processes. qyaobio.com
Synergistic Applications of L-VALINE (15N) in Dual and Multi-Isotope Labeling Strategies (e.g., 13C, 2H)
To gain a more comprehensive understanding of metabolic pathways, L-VALINE (15N) is frequently used in conjunction with other stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H). qyaobio.com This dual or multi-isotope labeling approach enables the simultaneous tracing of different atoms within the same molecule, providing a multi-dimensional view of its metabolic fate. oup.com
For instance, using L-valine labeled with both ¹⁵N and ¹³C (e.g., L-[1-¹³C, ¹⁵N]valine) allows researchers to track the nitrogen and carbon backbone of the amino acid independently. nih.gov This is particularly valuable for studying processes where the carbon skeleton and the amino group follow different paths, such as in transamination and oxidation. nih.gov
Key applications of these synergistic strategies include:
Distinguishing between Catabolic Fates: Tracking both ¹⁵N and ¹³C can differentiate between the incorporation of the amino acid into protein (involving both atoms) and its oxidation for energy (where the ¹³C may be released as ¹³CO₂ while the ¹⁵N enters the urea (B33335) cycle). nih.gov
Complex Metabolic Flux Analysis: In studies of cellular metabolism, using multiple isotopic tracers (e.g., ¹³C-glucose and ¹⁵N-glutamine) alongside labeled amino acids like L-VALINE (15N) can help construct detailed models of interconnected metabolic networks. rsc.org
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), different populations of cells are grown in media containing "light" (normal), "medium" (e.g., ²H-labeled), or "heavy" (e.g., ¹³C/¹⁵N-labeled) amino acids. This allows for the precise relative quantification of protein abundance between different experimental conditions. acs.org
| Isotopically Labeled Compound | Isotopes | Primary Research Application | Reference |
|---|---|---|---|
| L-Valine-1-¹³C,¹⁵N | ¹³C, ¹⁵N | Studying valine and leucine (B10760876) kinetics, including oxidation, deamination, and reamination rates in humans. | nih.govmedchemexpress.com |
| L-Valine-¹⁵N,d₈ | ¹⁵N, ²H (Deuterium) | Used as tracers for quantitation in drug development and metabolic flux analysis. | medchemexpress.com |
| L-Valine-¹³C₅,¹⁵N | ¹³C, ¹⁵N | Used in SILAC-based quantitative proteomics and metabolomics to study protein synthesis and turnover. | isotope.comsigmaaldrich.com |
| L-Valine-¹³C₅,¹⁵N,d₂ | ¹³C, ¹⁵N, ²H | Advanced tracer for metabolic flux analysis and quantitation in clinical mass spectrometry. | medchemexpress.com |
| L-Valine-¹³C₅, D₈, ¹⁵N | ¹³C, ¹⁵N, ²H | Biomolecular NMR-based research to probe protein structure, dynamics, and binding. | isotope.com |
Methodological Considerations for Achieving Isotopic Steady State in Biological Systems
A critical aspect of conducting kinetic studies with isotopic tracers is achieving an isotopic steady state. This refers to a state where the concentration of the labeled tracer in the sampling pool (e.g., plasma) remains constant over time. Reaching this equilibrium is essential for the accurate calculation of metabolic flux rates, as it indicates that the rate of tracer infusion equals its rate of disappearance from the pool.
The time required to reach an isotopic steady state can vary depending on the biological system, the specific tracer used, and the experimental design. A common technique to accelerate this process is the "primed constant infusion" method. nih.gov This involves administering an initial bolus (prime) of the tracer to rapidly fill the metabolic pool, followed by a continuous infusion at a lower rate to maintain the steady state. nih.gov
Research has shown varied times to achieve this state:
In a human study using a primed infusion of L-[1-¹³C,¹⁵N]valine, isotopic steady state in plasma was reached by 2 hours. nih.gov
In cell culture experiments tracing ¹³C and ¹⁵N from glucose and glutamine, metabolic and isotopic steady state for most monitored pathways was achieved by 24 hours. rsc.org
Failure to achieve a steady state can lead to inaccurate calculations of turnover and synthesis rates. Therefore, experimental protocols must include validation steps, such as sequential sampling, to confirm that a plateau in isotopic enrichment has been reached and maintained during the measurement period.
| Tracer(s) | Experimental Model | Infusion Method | Time to Steady State | Reference |
|---|---|---|---|---|
| L-[1-¹³C,¹⁵N]valine | Healthy Adult Men | Primed Constant Infusion | ~2 hours | nih.gov |
| ¹³C-glucose, ¹⁵N-glutamine | Human Cells (Culture) | Medium Replacement | ~24 hours | rsc.org |
Incorporation of L-VALINE (15N) in Controlled Culture Environments
Controlled culture environments, such as cell cultures or cell-free protein synthesis systems, provide a powerful platform for utilizing ¹⁵N-L-valine to study protein biology with high precision. oup.com In these in vitro settings, researchers have complete control over the composition of the growth media, allowing for efficient and specific labeling of proteins. researchgate.net
The primary method used is metabolic labeling, where the standard ("light") L-valine in the culture medium is replaced with ¹⁵N-L-valine. oup.com As cells grow and synthesize new proteins, they incorporate the labeled amino acid. This approach has several advantages:
High Incorporation Efficiency: In specifically formulated media, high incorporation rates of ¹⁵N-valine can be achieved. For example, in studies using baculovirus-infected insect cells, an incorporation rate of ≥90% for ¹⁵N-valine into a target protein was observed. researchgate.net
Production of Labeled Proteins for Structural Analysis: This method is widely used to produce isotopically labeled proteins for structural studies by NMR spectroscopy. Selective labeling of specific amino acid types, like valine, helps to simplify complex NMR spectra and assign signals to specific residues within the protein structure. researchgate.net
Elimination of Isotope Scrambling: Cell-free protein synthesis systems, which use cell lysates rather than live cells, offer an environment free from metabolic cross-talk. nih.gov This prevents the "scrambling" of the ¹⁵N isotope from valine to other amino acids through metabolic pathways, ensuring that the label remains only on valine residues. nih.gov This is a significant advantage for high-fidelity labeling experiments. nih.gov
These controlled incorporation methods are fundamental to modern proteomics and structural biology, enabling detailed investigations into protein function, dynamics, and interactions. oup.comqyaobio.com
Sophisticated Analytical Techniques for L Valine 15n Quantitation and Detection
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-VALINE (15N) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying molecules at the atomic level. For the analysis of L-valine (¹⁵N), NMR provides unparalleled insights into the structure, dynamics, and interactions of proteins and metabolites. The presence of the ¹⁵N nucleus, which possesses a nuclear spin of ½, allows for a range of specialized NMR experiments that are not possible with the more abundant but NMR-inactive ¹⁴N isotope. labster.com
15N-NMR for Structural and Dynamic Characterization of Nitrogen-Containing Biomolecules
¹⁵N-NMR spectroscopy is a fundamental tool for elucidating the three-dimensional structure and dynamic properties of nitrogen-containing biomolecules, such as proteins. researchgate.net By incorporating ¹⁵N-labeled amino acids like L-valine (¹⁵N) into a protein, researchers can overcome the low natural abundance of ¹⁵N (0.05%) and significantly enhance the NMR signal. nih.gov This isotopic enrichment is crucial for a variety of advanced NMR experiments that provide detailed information about the protein's backbone and side chains. researchgate.net
The application of ¹⁵N-NMR extends to biosynthetic studies. For instance, quantitative ¹⁵N Fourier transform NMR has been used to demonstrate the incorporation of the nitrogen atom from L-[¹⁵N]valine into penicillin G, confirming that the nitrogen is integrated to a similar extent as the carbon skeleton. rsc.org This highlights the utility of ¹⁵N-labeled valine in tracing the metabolic fate of nitrogen atoms in complex biological pathways.
Furthermore, ¹⁵N-detected experiments offer advantages for studying intrinsically disordered proteins (IDPs), which are challenging to analyze with traditional proton-detected NMR due to their conformational flexibility. pnas.org The slower transverse relaxation property of the ¹⁵N nucleus results in narrower linewidths and greater chemical shift dispersion, leading to enhanced resolution in the resulting spectra. pnas.org This allows for the complete backbone assignment of IDPs, including proline residues, which are critical for their function. pnas.org
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Protein Fingerprinting
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a highly sensitive two-dimensional NMR experiment that is central to the study of proteins. wikipedia.org The ¹H-¹⁵N HSQC experiment, in particular, serves as a "fingerprint" of a protein, where each peak in the spectrum corresponds to the correlation between a backbone amide proton and its directly bonded nitrogen atom. labster.compartchlab.com The use of proteins isotopically labeled with ¹⁵N, by incorporating amino acids such as L-valine (¹⁵N), is standard practice for these experiments. wikipedia.org
Each non-proline amino acid residue in a protein contributes a unique peak to the ¹H-¹⁵N HSQC spectrum. researchgate.net The dispersion of these peaks provides a clear indication of whether the protein is properly folded. researchgate.net A well-dispersed spectrum is characteristic of a structured protein, while a clustering of peaks often signifies unstructured regions. wikipedia.org Beyond the backbone, side-chain amide groups of asparagine and glutamine, and the side-chain Nε-Hε of tryptophan also produce distinct peaks. protein-nmr.org.uk
The HSQC spectrum is not only a hallmark of a protein's folded state but also a powerful tool for monitoring conformational changes upon ligand binding, mutagenesis, or alterations in experimental conditions like temperature and pH. researchgate.net Changes in the chemical environment of a specific residue, such as an L-valine, will result in a shift of its corresponding peak in the HSQC spectrum, providing site-specific information about the interaction or conformational change.
| Amino Acid Residue | Typical ¹H Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| Backbone Amides (non-Proline) | ~7.0 - 9.5 | ~100 - 135 | Protein folding and conformation |
| Valine (Backbone) | Variable | Variable | Local environment and dynamics |
| Glycine (Backbone) | ~8.0 - 9.0 | ~105 - 115 | Flexible regions of the protein |
| Tryptophan (Side-chain Nε-Hε) | ~10.0 - 10.5 | ~125 - 130 | Side-chain interactions and environment |
| Asparagine/Glutamine (Side-chain) | ~6.5 - 8.0 | ~110 - 120 | Side-chain interactions and hydrogen bonding |
Quantitative Analysis of Isotopomer Distributions in Metabolites
NMR spectroscopy is a powerful technique for not only identifying and quantifying metabolites but also for determining the positional distribution of stable isotopes within those molecules. nih.gov This capability is crucial for stable isotope-resolved metabolomics (SIRM), where precursors enriched with stable isotopes like ¹³C and ¹⁵N are used to trace metabolic pathways. nih.gov The use of L-valine doubly labeled with ¹³C and ¹⁵N (e.g., L-Valine-¹³C₅,¹⁵N) allows for a comprehensive analysis of both carbon and nitrogen flux. isotope.comsigmaaldrich.com
Two-dimensional NMR experiments, such as ¹H{¹⁵N}-HSQC-TOCSY, are particularly useful for quantifying the enrichment of ¹⁵N at specific positions in metabolites. nih.gov This provides unambiguous information for reconstructing metabolic pathways and is fundamental for metabolic flux modeling. nih.gov For instance, by using ¹⁵N-labeled amino acids, researchers can track their transport and metabolism within mammalian cell cultures. researchgate.net
Chemoselective derivatization with ¹⁵N-containing reagents can also be employed to enhance the detection and quantification of specific metabolite classes. For example, tagging carboxyl-containing metabolites with ¹⁵N-cholamine allows for their analysis using ¹H-¹⁵N 2D HSQC spectra, providing access to low-concentration metabolites that might otherwise be difficult to detect. acs.org The resulting peak patterns in the NMR spectra can be used to determine the isotopomer distributions, offering detailed insights into metabolic processes. nih.gov
Mass Spectrometry (MS) Based Platforms for L-VALINE (15N) Tracing
Mass spectrometry (MS) is another indispensable tool for the analysis of L-valine (¹⁵N). MS-based methods are highly sensitive and can accurately determine the isotopic composition of molecules by measuring their mass-to-charge ratio. These techniques are widely used in metabolic research to trace the flow of ¹⁵N from labeled precursors like L-valine (¹⁵N) into various metabolic products.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Nitrogen Isotope Analysis
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the precise measurement of the natural abundance or enrichment of stable isotopes in individual compounds. nih.gov This method is particularly well-suited for the compound-specific nitrogen isotope analysis of amino acids, including L-valine. jamstec.go.jp The process involves separating volatile amino acid derivatives by gas chromatography, followed by their combustion into nitrogen gas (N₂). The resulting N₂ is then introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹⁵N to ¹⁴N. nih.gov
To make amino acids volatile for GC analysis, they must first be derivatized. nih.gov Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or trifluoroacetyl (TFA)/isopropyl (IP) esters. ucdavis.edunih.gov The choice of derivatization agent and the optimization of instrumental parameters, such as combustion temperature and carrier gas flow rate, are critical for achieving accurate and precise isotopic measurements. jamstec.go.jp Studies have shown that accurate δ¹⁵N values for amino acids can be obtained at high combustion temperatures (>925°C) and low carrier gas flow rates (0.8–1.4 mL min⁻¹). jamstec.go.jp
GC-C-IRMS has been widely applied in various fields, including ecology, physiology, and archaeology, to study nitrogen flow in food webs and estimate the trophic level of organisms. jamstec.go.jpfrontiersin.org The technique is highly reproducible, with standard deviations typically in the range of 0.3-0.4‰, and allows for the analysis of nanomole quantities of individual amino acid enantiomers. nih.gov
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Derivatization Method | N-acetyl methyl esters (NACME), N-trifluoroacetyl isopropyl (TFA/iPr) esters | jamstec.go.jpucdavis.edu |
| Combustion Temperature | >925°C | jamstec.go.jp |
| Carrier Gas Flow Rate | 0.8–1.4 mL min⁻¹ | jamstec.go.jp |
| Analytical Precision (1σ) | 0.3–0.7‰ | jamstec.go.jp |
| Minimum Sample Amount | ~30 ngN (~2 nmolN) | jamstec.go.jp |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolic Flux Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for the identification and quantification of metabolites in complex biological samples, making it highly suitable for metabolic flux analysis. wellcomeopenresearch.org Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds like amino acids, and the soft ionization techniques used, such as electrospray ionization (ESI), minimize fragmentation and preserve the molecular ion. creative-proteomics.com This makes LC-MS particularly advantageous for analyzing less stable and lower abundance metabolic intermediates. creative-proteomics.com
In metabolic flux profiling, stable isotope-labeled precursors, such as ¹⁵N-labeled L-valine, are introduced into a biological system. wellcomeopenresearch.org The incorporation of the ¹⁵N label into downstream metabolites is then monitored by LC-MS. wellcomeopenresearch.org By tracking the mass shifts corresponding to the incorporation of one or more ¹⁵N atoms, researchers can elucidate metabolic pathways and quantify the flux through them. nih.gov For example, the nitrogen from glutamine, which can be transferred to branched-chain amino acids like valine, can be traced using ¹⁵N-labeled glutamine and LC-MS analysis. nih.gov
LC-MS/MS, or tandem mass spectrometry, further enhances the specificity and sensitivity of the analysis. creative-proteomics.com By selecting a specific precursor ion and fragmenting it, a characteristic fragmentation pattern is generated, which can be used for highly selective and quantitative measurements using techniques like selected reaction monitoring (SRM). nih.gov This approach has been successfully used to quantify the flux of ¹⁵N from glutamine into nucleosides and nucleobases. nih.gov
Recent advancements in LC-high resolution mass spectrometry (HRMS) have further improved the capabilities for metabolic flux analysis, allowing for the simultaneous identification and quantification of a wide range of metabolites and their isotopologues in complex matrices like soil extracts. acs.org
High-Resolution Mass Spectrometry for Multivariate Mass Isotopomer Distribution (MMID) Analysis
High-resolution mass spectrometry (HRMS) stands as a powerful tool for the analysis of stable isotope-labeled compounds like L-valine (¹⁵N). dokumen.pub Its capability to distinguish between minute mass differences is crucial for resolving the complex isotopic patterns that arise in metabolic labeling experiments. nih.gov When both ¹³C and ¹⁵N isotopes are used for labeling, HRMS, particularly with analyzers like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), can differentiate between various isotopologues, providing a detailed multivariate mass isotopomer distribution (MMID). researchgate.netbiorxiv.org This level of detail is often unattainable with low-resolution mass spectrometry, which may not be able to separate ¹³C and ¹⁵N isotopomers, leading to convoluted data. biorxiv.org
The resolving power of the mass spectrometer is a critical parameter. A resolution of approximately 65,000 (full width at half maximum, FWHM) is generally required to separate mass isotopomers of ¹³C and ¹⁵N. biorxiv.org Advanced analytical platforms such as Orbitrap and FT-ICR-MS can achieve this, enabling the resolution of the full spectrum of multivariate mass isotopomers. biorxiv.org For instance, in an amino acid like lysine (B10760008) with six carbon and two nitrogen atoms, there are 21 possible multivariate mass isotopomers. researchgate.netbiorxiv.org This detailed information is invaluable for applications like ¹³C¹⁵N-metabolic flux analysis, which aims to quantify the flow of carbon and nitrogen through metabolic networks. biorxiv.org
However, there is often a trade-off between resolving power and acquisition accuracy. biorxiv.org Furthermore, low intracellular metabolite concentrations can pose a challenge to the precise measurement of multivariate MIDs. biorxiv.org In such cases, tandem mass spectrometry (MS/MS) can be employed to confirm the location of the heavy isotope labels within the peptide fragments, providing an additional layer of certainty. nih.gov
| Analytical Platform | Resolving Power (FWHM) | Capability for L-VALINE (15N) MMID Analysis | Reference |
| Orbitrap | > 65,000 | Can distinguish between ¹³C and ¹⁵N isotopomers, providing detailed MMID. | biorxiv.org |
| FT-ICR-MS | > 65,000 | Enables full spectrum resolution of multivariate mass isotopomers. | biorxiv.org |
| Single-Quadrupole GC-MS | Low Resolution | Generally insufficient to distinguish between ¹³C and ¹⁵N isotopomers, measures univariate MIDs. | biorxiv.org |
| Tandem MS (MS/MS) | N/A | Confirms the location of isotope labels within fragmented molecules. | nih.gov |
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatiometabolic Heterogeneity Mapping
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a cutting-edge imaging technique that allows for the visualization of the elemental and isotopic composition of a sample at a sub-cellular level, with a spatial resolution down to 50 nanometers. wikipedia.orgmpi-bremen.de This makes it an exceptionally powerful tool for mapping the spatiometabolic heterogeneity of ¹⁵N-labeled compounds like L-valine within cells and tissues. tandfonline.com By bombarding the sample with a primary ion beam (typically Cesium or Oxygen), secondary ions are generated from the sample surface and analyzed by a mass spectrometer. wikipedia.orgmpi-bremen.de The high mass resolution of the NanoSIMS allows for the clear separation of different isotopes, such as ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻, enabling the creation of detailed isotopic ratio maps. elifesciences.org
This technique has been successfully employed to trace the uptake and distribution of ¹⁵N-labeled amino acids and other nitrogenous compounds in a variety of biological systems. nih.gov For example, it has been used to visualize the internalization of a ¹⁵N-labeled peptide vector in HeLa cells, providing insights into its subcellular transport pathways. researchgate.net In plant and microbial ecology, NanoSIMS has been instrumental in studying the competition for ¹⁵N-labeled nitrogen compounds between plant roots and rhizosphere microorganisms. tandfonline.com It can map the distribution of ¹⁵N within individual bacterial cells, root hairs, and even intracellularly within the root. tandfonline.com
The ability to simultaneously detect multiple isotopes allows for powerful dual-labeling experiments. tandfonline.com For instance, combining ¹⁵N-labeling with other stable isotopes like ¹³C can provide a more comprehensive picture of metabolic processes. tandfonline.com The quantitative nature of NanoSIMS allows for the determination of the degree of isotopic enrichment in specific cellular compartments, offering a quantitative measure of metabolic activity at a remarkably fine scale. mpi-bremen.detandfonline.com
| Feature | Description | Relevance to L-VALINE (15N) Analysis | Reference |
| Spatial Resolution | Down to 35-50 nm | Visualization of L-valine (¹⁵N) distribution within subcellular structures. | wikipedia.orgunivie.ac.at |
| Mass Resolution | M/dM > 5000 | Accurate discrimination between ¹⁴N and ¹⁵N isotopes, preventing isobaric interferences. | wikipedia.org |
| Sensitivity | Subparts-per-million | Detection of low levels of L-valine (¹⁵N) incorporation. | wikipedia.org |
| Multi-isotope Imaging | Simultaneous detection of up to 7 masses | Enables dual-labeling studies (e.g., with ¹³C) to trace both nitrogen and carbon backbones. | wikipedia.orgtandfonline.com |
| Quantitative Analysis | Measurement of isotopic ratios | Quantifies the level of L-valine (¹⁵N) enrichment in specific regions of interest. | mpi-bremen.detandfonline.com |
Chromatographic Separation Techniques for L-VALINE (15N) Analysis
Chromatographic techniques are indispensable for the isolation and purification of L-valine (¹⁵N) from complex mixtures prior to mass spectrometric analysis. The choice of chromatographic method is critical to ensure accurate quantification and to avoid interference from other compounds.
The separation of enantiomers (mirror-image isomers) is a significant challenge in analytical chemistry. researchgate.net In the context of L-valine (¹⁵N), it is crucial to be able to separate it from its D-enantiomer, which may be present in certain biological or synthetic samples. Enantioselective chromatography, particularly using chiral stationary phases (CSPs), is the primary method for achieving this separation. acs.org
Several types of CSPs have been developed that show selectivity for amino acid enantiomers. For instance, teicoplanin-aglycone based columns have been used for the separation of amino acid enantiomers. mdpi.com Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. acs.org For example, N-pivaloyl-(R,S)-2-butyl esters of amino acid diastereomers have been successfully separated by gas chromatography. acs.org
Recent advancements have focused on developing methods for the enantiomer-specific isotopic analysis of underivatized amino acids. nih.gov One such method utilizes a multidimensional HPLC system with a chiral column to isolate the L- and D-enantiomers, which are then analyzed for their δ¹³C and δ¹⁵N values. nih.gov This approach has demonstrated that the isotopic information is conserved throughout the separation process. nih.gov The development of such methods is critical for studies where the isotopic composition of individual enantiomers provides key insights, such as in the investigation of microbial peptidoglycan. acs.orgnih.gov
| Chiral Separation Approach | Principle | Application to L-VALINE (15N) | Reference |
| Chiral Stationary Phase (CSP) Chromatography | Differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. | Direct separation of L-valine (¹⁵N) and D-valine (¹⁵N) using columns like Chirasil-Val or teicoplanin-based phases. | acs.orgmdpi.com |
| Chiral Derivatization | Reaction of enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Derivatization of valine enantiomers to facilitate separation by GC or LC. | acs.org |
| Multidimensional HPLC | Combination of achiral and chiral separation steps for enhanced resolution and purification. | Isolation of individual amino acid enantiomers from complex mixtures for subsequent isotopic analysis. | nih.gov |
Applications of L Valine 15n in Fundamental Metabolic Research
Dissecting Valine Metabolism and Branched-Chain Amino Acid Catabolism
L-Valine (¹⁵N) is a powerful tracer for elucidating the catabolic pathways of branched-chain amino acids (BCAAs), a group that also includes leucine (B10760876) and isoleucine. nih.govnih.gov The initial step in BCAA catabolism is a reversible transamination reaction, and ¹⁵N-labeled valine allows for the precise measurement of these fluxes. nih.govnih.gov
Quantitative Assessment of Valine Transamination and Reamination Fluxes
The use of L-Valine labeled with both ¹³C and ¹⁵N (e.g., L-[1-¹³C,¹⁵N]valine) allows for the simultaneous measurement of valine's carbon and nitrogen kinetics. nih.gov This dual-labeling strategy is crucial for calculating the rates of transamination (the removal of the amino group) and reamination (the re-addition of an amino group to the keto-acid backbone). nih.gov
A study in healthy adult males using a primed, constant infusion of L-[1-¹³C,¹⁵N]valine provided key quantitative data on valine metabolism in the postabsorptive state. nih.gov The findings from this research are summarized in the table below.
| Metabolic Flux Parameter | Valine (μmol kg⁻¹h⁻¹) | Leucine (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
| Data derived from a study on healthy men in the postabsorptive state. nih.gov |
These results demonstrate that, similar to leucine, a significant portion of valine that undergoes transamination is reaminated back to valine, highlighting a dynamic and reversible process. nih.gov
Interplay of Valine with Other Branched-Chain Amino Acids in Nitrogen Metabolism
In cultured cerebellar astrocytes, for instance, the metabolism of BCAAs is linked to the glutamate-glutamine cycle, which is central to neurotransmitter recycling. nih.gov Research has shown that under conditions mimicking synaptic activity, the transamination of valine is upregulated, suggesting a particular importance for valine in providing nitrogen for glutamate (B1630785) synthesis during neuronal activity. nih.gov
Furthermore, investigations in 3T3-L1 adipocytes have revealed that BCAAs are a significant source of nitrogen for the synthesis of other amino acids. escholarship.org Tracing experiments with ¹⁵N-labeled valine, leucine, and isoleucine showed that the nitrogen from these amino acids is incorporated into newly synthesized amino acids like alanine (B10760859) and glutamate. escholarship.orgoup.com This underscores the role of BCAA catabolism, including that of valine, in providing the building blocks for other metabolic pathways within adipocytes. escholarship.org
Investigating Protein Synthesis and Turnover Dynamics
L-Valine (¹⁵N) is a key reagent in proteomics for studying the lifecycle of proteins, from their synthesis to their degradation. isotope.comisotope.com
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-VALINE (15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. sigmaaldrich.comnih.gov In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. nih.govisotope.com One population is fed the natural, "light" amino acid (e.g., ¹⁴N-valine), while the other receives a "heavy" version, such as L-Valine (¹⁵N). ckgas.com
Over several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, after which they are combined, and their proteins are extracted, digested, and analyzed by mass spectrometry. sigmaaldrich.com The mass spectrometer detects pairs of chemically identical peptides, one "light" and one "heavy," and the ratio of their signal intensities provides a precise quantification of the relative abundance of that protein between the two samples. sigmaaldrich.com
While arginine and lysine (B10760008) are commonly used in SILAC due to the properties of the enzyme trypsin, other amino acids like L-Valine (¹⁵N) can also be used for specific applications, especially when studying proteins with a low abundance of arginine or lysine residues. oup.comckgas.com
Key Features of SILAC using L-Valine (¹⁵N):
| Feature | Description |
| Principle | Metabolic incorporation of "heavy" (¹⁵N) and "light" (¹⁴N) valine into proteins. nih.govckgas.com |
| Application | Relative quantification of protein abundance between different cell populations. sigmaaldrich.com |
| Methodology | Cells are cultured in specialized media, followed by mass spectrometric analysis of mixed protein samples. nih.gov |
| Advantage | High accuracy and reproducibility as samples are combined early in the workflow. sigmaaldrich.comisotope.com |
Measurement of Fractional Synthesis Rates of Specific Proteins
Beyond relative quantification, L-Valine (¹⁵N) and other ¹⁵N-labeled amino acids can be used to determine the fractional synthesis rate (FSR) of individual proteins. The FSR represents the percentage of a specific protein that is newly synthesized within a given time period. nih.gov
In this approach, cells or organisms are exposed to a medium containing a known enrichment of ¹⁵N-labeled amino acids for a defined duration. nih.gov As new proteins are synthesized, they will incorporate these heavy amino acids. nih.gov By analyzing the mass isotopomer distribution of peptides from a specific protein using mass spectrometry, it is possible to calculate the ratio of newly synthesized ("labeled") protein to pre-existing ("unlabeled") protein. nih.gov
A study on pancreatic cancer cells cultured with a ¹⁵N amino acid mixture demonstrated the feasibility of this method. nih.gov The FSR of six different proteins was measured and found to range from 44% to 76% over a 72-hour period, illustrating the dynamic nature of the proteome. nih.gov This technique provides crucial information on the regulation of protein expression at the level of synthesis. nih.gov
Comprehensive Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of all metabolic reactions within a cell or organism. medchemexpress.commedchemexpress.com L-Valine (¹⁵N) is a valuable tracer in MFA studies, particularly for dissecting the intricate network of nitrogen metabolism. medchemexpress.commedchemexpress.com
By introducing ¹⁵N-labeled valine into a biological system and tracking the distribution of the ¹⁵N isotope into various metabolic end products, researchers can build and constrain models of metabolic networks. embopress.org This allows for the calculation of intracellular fluxes that are not directly measurable. For example, ¹⁵N-MFA can elucidate the pathways of amino acid biosynthesis and degradation, and quantify the contribution of different nitrogen sources to the synthesis of biomolecules. embopress.org
The use of tracers that are labeled with both ¹³C and ¹⁵N, such as L-Valine-¹³C₅,¹⁵N, provides even more comprehensive data, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. embopress.orgsigmaaldrich.com This integrated approach offers a more complete picture of cellular metabolism, revealing how carbon and nitrogen pathways are interconnected and regulated. embopress.org The commercial availability of L-Valine (¹⁵N) as an MFA reagent underscores its importance in this advanced area of metabolic research. medchemexpress.commedchemexpress.com
Concurrent Quantification of Intracellular Carbon and Nitrogen Fluxes
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. When L-Valine (¹⁵N) is used alongside a ¹³C-labeled carbon source, it becomes possible to perform ¹³C-¹⁵N dual isotopic labeling experiments. This approach, often termed ¹³C¹⁵N-MFA, allows for the simultaneous measurement of both carbon and nitrogen fluxes within a biological system. nih.govbiorxiv.orgembopress.org By tracking the incorporation of both ¹⁵N from valine and ¹³C from the carbon source into various metabolites, researchers can construct detailed models of metabolic pathways. nih.govbiorxiv.org
A key advantage of this dual-labeling strategy is the ability to resolve the flow of nitrogen through various biosynthetic pathways, including the synthesis of other amino acids and nucleotides. biorxiv.orgembopress.org For instance, studies in microorganisms have utilized this technique to elucidate the central role of glutamate as a nitrogen donor for the synthesis of other amino acids. nih.govbiorxiv.org The quantitative data obtained from these experiments are invaluable for understanding how cells coordinate the metabolism of these two essential elements.
Table 1: Representative Data from a ¹³C-¹⁵N Co-labeling Study in M. bovis BCG
This table illustrates the type of quantitative flux data that can be obtained. The data shows the net flux of selected reactions in mmol g biomass⁻¹ h⁻¹, highlighting the simultaneous measurement of carbon and nitrogen pathway activities. (Adapted from a study on M. bovis BCG) embopress.org
| Metabolic Pathway | Reaction | Net Flux (mmol g biomass⁻¹ h⁻¹) |
|---|---|---|
| Glycolysis | Glucose-6-phosphate isomerase | 0.58 |
| Pyruvate (B1213749) kinase | 0.45 | |
| TCA Cycle | Citrate synthase | 0.21 |
| Malate dehydrogenase | -0.15 | |
| Amino Acid Synthesis (Nitrogen Flux) | Glutamate dehydrogenase (N assimilation) | 0.071 |
| Transamination from Glutamate to Valine | 0.025 |
Resolution of Reaction Bidirectionality and Anaplerotic Pathway Operations
A significant challenge in metabolic research is determining the directionality of reactions, as many are reversible. Isotopic labeling with L-Valine (¹⁵N) and ¹³C-substrates provides crucial data to resolve reaction bidirectionality. nih.govbiorxiv.org The pattern of isotope incorporation into metabolites can reveal whether a reaction is proceeding in a net forward, reverse, or bidirectional manner.
Furthermore, this dual-labeling approach is particularly effective in elucidating the operation of anaplerotic pathways. These pathways replenish intermediates of the tricarboxylic acid (TCA) cycle that are withdrawn for biosynthesis. The use of ¹³C-¹⁵N tracers helps to quantify the fluxes through these critical nodes, which is often difficult with ¹³C-labeling alone. nih.govbiorxiv.org For example, studies in Corynebacterium glutamicum, a bacterium used for industrial amino acid production, have benefited from such analyses to understand and engineer its metabolism for enhanced L-valine production. researchgate.netnih.govmdpi.com
Table 2: Anaplerotic and Bidirectional Fluxes Determined by ¹³C-¹⁵N MFA
This table provides examples of how dual labeling helps to resolve complex metabolic nodes. The data represents hypothetical but realistic flux values for key anaplerotic and bidirectional reactions. (Based on principles from metabolic flux analysis studies) nih.govbiorxiv.org
| Reaction | Net Flux (Relative Units) | Exchange Flux (Relative Units) | Conclusion on Bidirectionality |
|---|---|---|---|
| Pyruvate Carboxylase | 40 | 5 | Primarily forward (anaplerotic) |
| Malic Enzyme | -10 | 15 | Bidirectional with net reverse flux |
| Glycine Hydroxymethyltransferase | 5 | 50 | Highly bidirectional |
Elucidation of Nitrogen Cycling and Compartmentation
L-Valine (¹⁵N) is an invaluable tool for tracing the movement and partitioning of nitrogen within and between biological systems. This allows for a detailed investigation of nitrogen cycling and the metabolic compartmentation of nitrogen-containing compounds.
Tracing Nitrogen Transfer and Redistribution within Biological Systems
By introducing L-Valine (¹⁵N) into a system, researchers can follow the ¹⁵N label as it is transferred to other molecules and redistributed throughout the organism or ecosystem. oup.comresearchgate.net This has been applied in diverse fields, from understanding nitrogen transfer between plants in an ecosystem to deciphering the intricate metabolic networks within a single cell. oup.comresearchgate.net For instance, in symbiotic relationships, such as those between legumes and nitrogen-fixing bacteria or between plants and mycorrhizal fungi, ¹⁵N tracers can quantify the amount of nitrogen transferred between the partners. oup.comresearchgate.net
Within a cell, L-Valine (¹⁵N) can be used to trace the de novo synthesis and interconversion of amino acids. The nitrogen from valine can be transferred to other amino acids via transamination reactions, and the extent of this transfer can be quantified by measuring the ¹⁵N enrichment in the different amino acid pools. acs.org This provides insights into the connectivity of metabolic pathways and the relative activities of different enzymes.
Analysis of Nitrogen Isotope Effects in Metabolic Pathways
Metabolic reactions often exhibit kinetic isotope effects, where molecules containing the lighter isotope (¹⁴N) react slightly faster than those with the heavier isotope (¹⁵N). This leads to isotopic fractionation, where the product of a reaction has a different ¹⁵N/¹⁴N ratio than the substrate. The analysis of these nitrogen isotope effects provides valuable information about the mechanisms and rates of metabolic pathways. jst.go.jpnih.govresearchgate.net
Transamination reactions, which are central to amino acid metabolism, are known to cause significant nitrogen isotope fractionation. nih.govd-nb.info When the amino group from L-Valine (¹⁵N) is transferred to an α-keto acid to form a new amino acid, the ¹⁵N content of the product can differ from that of the valine. By measuring these differences, researchers can infer the rates of transamination and deamination. nih.gov This approach has been used to classify amino acids as "trophic" or "source" based on their tendency to undergo transamination and thus become enriched in ¹⁵N as an organism occupies a higher trophic level in a food web. researchgate.netnih.govnih.gov
Table 3: Nitrogen Isotope Fractionation in Amino Acid Metabolism
This table illustrates the concept of nitrogen isotope effects, showing typical ¹⁵N enrichment or depletion in amino acids relative to the initial L-Valine (¹⁵N) source due to metabolic processing. The values are illustrative and can vary depending on the specific organism and metabolic conditions.
| Amino Acid | Metabolic Role | Typical δ¹⁵N Change (‰) relative to Source | Primary Metabolic Process Influencing Isotope Effect |
|---|---|---|---|
| Glutamate | Central Nitrogen Donor | +3 to +8 | Transamination/Deamination |
| Alanine | Readily Transaminated | +2 to +6 | Transamination |
| Phenylalanine | Limited Transamination | -1 to +1 | Limited metabolic processing of the amino group |
| Leucine | Transaminated | +2 to +5 | Transamination |
L Valine 15n in Biosynthesis Pathway Investigations
De Novo Biosynthesis of Essential Amino Acids in Engineered Systems
The inability of metazoans to synthesize nine essential amino acids, including valine, is a consequence of major genomic deletions that occurred throughout evolution. elifesciences.org However, recent advancements in synthetic genomics have opened up the possibility of re-engineering these lost biosynthetic pathways into mammalian cells. elifesciences.orgelifesciences.org
A significant breakthrough in this area involves the use of synthetic genomics to restore valine biosynthesis in mammalian cells, specifically Chinese hamster ovary (CHO) cells, which are naturally auxotrophic for valine. elifesciences.orgelifesciences.orgbiorxiv.org This was achieved by designing and synthesizing codon-optimized genes from Escherichia coli that encode the necessary enzymes for the valine biosynthetic pathway. elifesciences.orgelifesciences.org These synthetic genes were then integrated into the CHO cell genome. elifesciences.orgelifesciences.org
The engineered CHO cells demonstrated the ability to grow and proliferate in a valine-free medium, indicating the successful restoration of a functional de novo valine biosynthesis pathway. elifesciences.orgbiorxiv.org This pioneering work provides evidence that mammalian systems can be modified to regain lost metabolic capabilities, which has broad implications for synthetic biology and biotechnology. nih.gov The approach involves designing synthetic genomes based on natural sequences but with modifications to incorporate new functionalities. government.nl This allows for the creation of organisms with novel metabolic capabilities, although it also raises considerations for biocontainment to prevent unintended ecological consequences. government.nl One such biocontainment strategy is synthetic auxotrophy, where an organism is engineered to depend on a non-natural compound for survival. harvard.edu
The biosynthesis of L-valine from pyruvate (B1213749) involves a series of enzymatic reactions. In engineered mammalian cells, the pathway imported from E. coli requires three key enzymatic steps to convert pyruvate into 2-oxoisovalerate, the direct precursor to valine. elifesciences.orgnih.gov The final transamination step can be carried out by native enzymes present in the CHO cells. elifesciences.orgnih.gov
The enzymatic steps are as follows:
Acetolactate synthase (AHAS) , composed of catalytic (IlvB) and regulatory (IlvN) subunits, catalyzes the conversion of two molecules of pyruvate to 2-acetolactate (B3167203). elifesciences.orgnih.gov
Acetohydroxy acid isomeroreductase (AHAIR) , encoded by the ilvC gene, converts 2-acetolactate to 2,3-dihydroxy-isovalerate. elifesciences.orgnih.gov
Dihydroxy-acid dehydratase (DHAD) , encoded by the ilvD gene, catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form 2-oxoisovalerate. elifesciences.orgnih.gov
Branched-chain amino acid aminotransferase (BCAT) , a native CHO enzyme, facilitates the final step of transferring an amino group to 2-oxoisovalerate to produce L-valine. elifesciences.orgnih.gov
Isotope tracing studies, while primarily discussed with ¹³C-labeled precursors in the available research, are fundamental to verifying the activity of these pathways. elifesciences.orgnih.gov By supplying ¹³C-glucose, researchers confirmed the de novo synthesis of ¹³C-valine in the engineered cells. nih.gov These tracing experiments also helped identify potential bottlenecks in the pathway by detecting the accumulation of intermediates like 2,3-dihydroxy-isovalerate. elifesciences.orgnih.gov The use of ¹⁵N-labeled precursors in similar experiments would specifically track the nitrogen source through the final transamination step. viper.ac.in
Table 1: Key Enzymes and Intermediates in the Engineered Valine Biosynthetic Pathway
| Enzyme | Gene (from E. coli) | Substrate | Product |
| Acetolactate synthase | ilvN, ilvB | Pyruvate | 2-Acetolactate |
| Acetohydroxy acid isomeroreductase | ilvC | 2-Acetolactate | 2,3-Dihydroxy-isovalerate |
| Dihydroxy-acid dehydratase | ilvD | 2,3-Dihydroxy-isovalerate | 2-Oxoisovalerate |
| Branched-chain amino acid aminotransferase | Native CHO gene | 2-Oxoisovalerate | L-Valine |
Synthetic Genomics Approaches for Valine Auxotrophy Restoration
Precursor Incorporation Studies in Natural Product Biosynthesis
L-Valine serves as a building block for a variety of natural products. Isotopic labeling with ¹⁵N is a powerful method to confirm the origin of nitrogen atoms in these complex molecules.
Valanimycin (B1682123) is a naturally occurring azoxy compound produced by the bacterium Streptomyces viridifaciens. nih.govnih.gov Early precursor incorporation studies were crucial in establishing that its structure is derived from L-valine and L-serine. nih.govpnas.org
Feeding experiments with ¹⁵N-labeled L-valine have been instrumental in deciphering the intricate steps of the valanimycin biosynthetic pathway. nih.govpnas.org These studies confirmed that the nitrogen atom from L-valine is incorporated into the final valanimycin structure. pnas.org The pathway involves the conversion of L-valine to isobutylhydroxylamine. nih.govpnas.org Subsequent enzymatic steps, including the formation of a nitrogen-nitrogen bond, lead to the characteristic azoxy group of valanimycin. nih.govnih.gov Specifically, experiments demonstrated that the oxygen-bearing nitrogen atom of valanimycin originates from isobutylamine, a derivative of valine. pnas.org The use of ¹⁵N-L-valine, in conjunction with other isotopically labeled precursors, has allowed for a detailed mapping of how the valine-derived unit is assembled and modified. nih.gov
Table 2: Research Findings from ¹⁵N-L-Valine Incorporation in Valanimycin Biosynthesis
| Precursor | Key Finding | Implication | Reference |
| ¹⁵N-L-Valine | The nitrogen atom from L-valine is incorporated into the valanimycin molecule. | Confirms L-valine as a direct precursor for the isobutyl moiety of valanimycin. | pnas.org |
| Isobutyl[1-¹³C,¹⁵N]amine | The oxygen-bearing nitrogen atom of the azoxy group is derived from isobutylamine. | Elucidates the specific origin of one of the nitrogen atoms in the N-N bond. | pnas.org |
L Valine 15n Applications Across Diverse Biological Systems
Microbial Metabolism and Physiology
In the realm of microbiology, L-VALINE (15N) is instrumental in dissecting the intricate networks of nutrient assimilation and metabolic pathway utilization, particularly in model organisms and pathogens.
Nitrogen and Carbon Fluxes in Model Bacteria (e.g., Mycobacterium bovis BCG, Escherichia coli)
The use of 15N-labeled compounds, often in combination with 13C labels, has revolutionized the study of microbial metabolism. In mycobacteria, understanding nutrient pathways is crucial for developing new therapeutic strategies.
Studies on Mycobacterium bovis BCG, the vaccine strain for tuberculosis, have employed dual 13C-15N isotopic labeling to simultaneously quantify intracellular carbon and nitrogen fluxes. nih.govembopress.orgbiorxiv.org These investigations have established that glutamate (B1630785) acts as a central hub for nitrogen metabolism in mycobacteria. nih.govembopress.orgbiorxiv.org By growing M. bovis BCG in a chemostat with 15N-labeled ammonium (B1175870) chloride as the primary nitrogen source, researchers can trace the distribution of the isotope into various amino acids and nucleotides, thereby mapping the nitrogen flux distribution for the first time. nih.govembopress.org
Research on the pathogen Mycobacterium tuberculosis (Mtb) growing within human macrophages has utilized 15N-Flux Spectral Ratio Analysis (FSRA) to determine its nitrogen sources. These studies revealed that intracellular Mtb acquires nitrogen from a variety of host amino acids, including glutamate, glutamine, aspartate, alanine (B10760859), glycine, and valine. biorxiv.orgnih.gov Glutamine was identified as the predominant nitrogen donor. biorxiv.orgnih.gov When Mtb is exposed to 15N-labeled valine from the host, the nitrogen can be reversibly transaminated to form other branched-chain amino acids like leucine (B10760876) and isoleucine, a process critical for mycobacterial survival during infection. nih.gov This demonstrates a significant metabolic switch when the bacterium moves from an external environment to an intracellular one. biorxiv.org
While direct studies tracing L-VALINE (15N) in Escherichia coli are less specific in the search results, the principles of metabolic flux analysis are broadly applicable. Metabolomic studies on E. coli have identified degradation products of valine, indicating its role in the bacterium's carbon and nitrogen metabolism. The broader investigation of amino acid metabolism shows that bacteria like E. coli can synthesize branched-chain amino acids, including valine, from precursors like pyruvate (B1213749).
Table 1: Predicted Intracellular Nitrogen Sources for Mycobacterium tuberculosis in Human Macrophages This interactive table summarizes the amino acids identified as nitrogen sources for intracellular Mtb, as determined by 15N-FSRA.
| Amino Acid | Status as Nitrogen Source | Primary Role |
|---|---|---|
| Glutamine | Predominant Donor | Central to nitrogen distribution |
| Glutamate | Significant Source | Key node in nitrogen metabolism |
| Aspartate | Significant Source | Contributes to various biosynthetic pathways |
| Valine | Identified Source | Nitrogen donor for other branched-chain amino acids |
| Alanine | Identified Source | Contributes to the nitrogen pool |
| Glycine | Identified Source | Contributes to the nitrogen pool |
Investigation of Amino Acid Metabolism in Microorganisms
L-VALINE (15N) is a valuable tool for probing the general principles of amino acid metabolism. In many microorganisms, amino acids can be taken up from the environment or synthesized de novo. Isotopic tracer experiments help quantify the partitioning of these sources. pitt.edu For example, studies in yeast have shown that even when external amino acids like valine are available, a significant portion can be catabolized rather than directly incorporated into proteins, with the cell simultaneously synthesizing the same amino acids from central carbon metabolism precursors. pitt.edu This highlights a complex regulation of metabolic pathways.
The investigation of anaerobic microbial communities has also utilized mixtures of amino acids, including L-valine, to understand metabolic preferences and interactions. elifesciences.org Such research is fundamental to understanding microbial ecology and the biogeochemical cycling of essential elements like nitrogen.
Plant Biology and Nutrient Acquisition
In plant science, L-VALINE (15N) helps elucidate the mechanisms of nitrogen uptake, how it is assimilated into plant tissues, and its subsequent allocation throughout the plant.
Direct Uptake of Intact Amino Acids by Plant Species
While inorganic nitrogen (nitrate and ammonium) has long been considered the primary nitrogen source for plants, there is growing evidence that plants can directly absorb intact amino acids from the soil. nih.govusda.gov Using dual-labeled (13C and 15N) amino acids, researchers have demonstrated that various grass species can take up amino acids of varying complexity. nih.gov Studies using position-specific labeled alanine have shown that microbial activity in the soil can rapidly cleave amino acids, with plants then taking up the resulting fragments. gwdguser.de However, the detection of the 15N label within plant tissues confirms the acquisition of nitrogen from these organic sources. gwdguser.de
The preference for different nitrogen forms can vary between plant species. For instance, some species adapted to low-fertility soils show a higher preference for amino acids like serine over inorganic nitrogen. nih.gov This ability to utilize organic nitrogen is particularly important in ecosystems where microbial activity makes amino acids available. usda.gov
Table 2: Plant Uptake of Different Nitrogen Forms This interactive table compares the uptake characteristics of inorganic and organic nitrogen by plants, based on findings from 15N tracer studies.
| Nitrogen Form | Uptake Pathway | Factors Influencing Uptake | Typical Allocation |
|---|---|---|---|
| Ammonium (NH4+) | Root transporters | Soil concentration, plant species | Assimilated in roots, transported as amino acids |
| Nitrate (NO3-) | Root transporters | Soil concentration, plant species | Transported to shoots before/after reduction |
| Amino Acids (e.g., Valine) | Root transporters | Soil concentration, microbial competition, plant species, mycorrhizal association | Incorporated into roots, lower allocation to shoots compared to inorganic N |
Nitrogen Assimilation and Allocation Dynamics in Plant Tissues
Once nitrogen is taken up, 15N-labeling allows researchers to trace its path of assimilation and distribution. jircas.go.jpnih.gov When plants are supplied with 15N-labeled ammonium, the label is rapidly incorporated first into glutamine and then into other amino acids through the GS-GOGAT cycle. frontiersin.orgplos.org This process occurs in both roots and shoots. jircas.go.jp
Research in Non-Human Organismal Systems (e.g., Mammalian Models)
In mammalian systems, L-VALINE (15N) is used to investigate protein synthesis, metabolic diseases, and whole-body nutrient dynamics. It is particularly important as valine is an essential branched-chain amino acid (BCAA) that mammals cannot synthesize de novo.
Research using [15N]valine on mouse and human cortical slices has revealed significant uptake and metabolism of BCAAs in the brain. frontiersin.org The 15N label from valine was incorporated into glutamate and subsequently into glutamine, suggesting that BCAA nitrogen is heavily utilized for glutamine synthesis in astrocytes. frontiersin.org
In a novel synthetic biology approach, L-VALINE (13C5, 15N) was used as an internal standard to verify the engineered biosynthesis of valine in a mammalian Chinese hamster ovary (CHO) cell line. elifesciences.orgnih.gov These cells, which normally cannot produce valine, were genetically modified with a bacterial pathway. The successful production of labeled valine from labeled precursors confirmed the functionality of the resurrected pathway. elifesciences.orgnih.gov
Furthermore, selective 15N-labeling of amino acids is a key technique for protein studies using NMR spectroscopy in mammalian cell lines like HEK293. biorxiv.org However, studies have shown that the nitrogen from some amino acids, including valine, can be metabolically scrambled to other amino acids, a factor that must be considered in experimental design. nih.gov
Whole-animal studies, using a technique called Stable Isotope Labeling in Mammals (SILAM), involve feeding rodents a diet enriched with 15N to label their entire proteome. pitt.educkisotopes.com This allows for quantitative proteomics to compare protein abundance between different physiological states. After feeding rats a 15N-enriched diet, analysis showed varying levels of 15N enrichment across tissues, reflecting different rates of protein turnover, with plasma proteins showing higher enrichment than brain proteins. pitt.edu
Table 3: 15N-Enrichment from Labeled BCAA Incubation in Brain Tissue and Whole-Animal Labeling This interactive table shows examples of 15N incorporation from labeled valine and other sources in mammalian systems.
| System | Labeled Compound(s) | Measured Outcome | Key Finding | Reference |
|---|---|---|---|---|
| Human & Mouse Cortical Slices | [15N]valine | 15N-enrichment in other amino acids | Nitrogen from valine is transferred to glutamate and glutamine, indicating active BCAA metabolism in astrocytes. | frontiersin.org |
| Rat (Whole Animal) | 15N-enriched diet | Average 15N enrichment in tissue protein | Tissues show different enrichment levels, reflecting varying protein turnover rates (e.g., Plasma: 92.2 mpe, Brain: 74.3 mpe). | pitt.edu |
| CHO Cells (Engineered) | 13C-glucose, 13C-pyruvate | Detection of 13C5-valine (using 13C5/15N-valine standard) | Confirmed de novo synthesis of valine in a mammalian cell line with a resurrected biosynthetic pathway. | elifesciences.orgnih.gov |
Valine Kinetics and Nitrogen Utilization in Animal Models
The use of the stable isotope-labeled amino acid L-valine (¹⁵N) has been instrumental in elucidating the complex dynamics of valine metabolism and its role in nitrogen utilization within various animal models. These studies provide critical insights into how the body processes and partitions this essential branched-chain amino acid (BCAA) for protein synthesis and other metabolic functions, particularly under different physiological and pathological conditions.
Research in rat models has explored the impact of varying dietary valine concentrations on the utilization of other BCAAs, such as leucine. nih.gov In one such study, the effect of different proportions of BCAAs on nitrogen utilization was investigated by administering ¹⁵N-L-leucine to both control and liver-injured rats. The study groups received isonitrogenous solutions with low or high valine content. nih.gov
The findings revealed significant differences in ¹⁵N incorporation into various tissue proteins and non-protein fractions, highlighting the intricate relationship between BCAA availability and nitrogen metabolism. In rats with liver injury induced by carbon tetrachloride (CCl₄), the ¹⁵N enrichment in the liver protein fraction was notably lower in the high-valine group compared to the low-valine group. nih.gov This suggests that an excess of valine may impair leucine utilization for protein synthesis in the context of liver damage. nih.gov
Furthermore, in the non-protein fraction of skeletal muscle in these CCl₄-treated rats, ¹⁵N enrichment was significantly lower in the high-valine group. nih.gov Conversely, the ¹⁵N enrichment in urinary urea (B33335) was significantly higher in the high-valine group in the liver-injured rats, indicating increased nitrogen excretion and less efficient nitrogen retention when valine is supplied in high amounts. nih.gov
In control rats with healthy livers, the standard BCAA ratio resulted in higher ¹⁵N enrichments in serum albumin and skeletal muscle protein compared to the other groups. nih.gov This indicates that a balanced supply of BCAAs is optimal for systemic and muscle protein synthesis under normal physiological conditions. In the non-protein fractions of these control rats, the standard BCAA formulation led to the lowest ¹⁵N enrichment in the liver and the highest in skeletal muscle, suggesting efficient uptake and utilization of the labeled nitrogen by muscle tissue. nih.gov
These findings underscore that a surplus of valine relative to other BCAAs may not be beneficial for nitrogen utilization, particularly in states of liver injury. nih.gov
Below are data tables summarizing the key findings from this research.
Table 1: ¹⁵N Enrichment in Liver and Skeletal Muscle Protein Fractions in CCl₄-Treated Rats
| Tissue Fraction | Valine Group | Relative ¹⁵N Enrichment |
|---|---|---|
| Liver Protein | High-Val | Significantly Lower |
| Liver Protein | Low-Val | Higher |
| Skeletal Muscle Non-Protein | High-Val | Significantly Lower |
Table 2: ¹⁵N Enrichment in Urinary Urea and Tissue Proteins in Different Rat Groups
| Animal Group | Valine Group | Outcome Measure | Finding |
|---|---|---|---|
| CCl₄-Treated Rats | High-Val | ¹⁵N Enrichment in Urinary Urea | Significantly Higher |
| Control Rats | Standard | ¹⁵N Enrichment in Serum Albumin | Higher than other groups |
Computational and Theoretical Underpinnings of L Valine 15n Studies
Quantitative Metabolic Modeling and Flux Calculation Algorithms for Isotopic Data
Quantitative metabolic modeling is a cornerstone of systems biology, providing a mathematical representation of a cell's metabolic network. When combined with isotopic labeling data from tracers like L-valine (15N), these models can be used to calculate intracellular metabolic fluxes. This approach, known as Metabolic Flux Analysis (MFA), is considered the gold standard for quantifying reaction rates within a living organism under steady-state conditions. frontiersin.org
The fundamental principle of MFA involves creating a model that details the stoichiometry of metabolic reactions and the atom transitions for each reaction. frontiersin.org For studies involving L-valine (15N), the model tracks the flow of the 15N isotope through the metabolic pathways. By comparing the model-predicted isotopic labeling patterns with experimentally measured data, fluxes can be determined through an iterative fitting process that minimizes the difference between the predicted and observed values. frontiersin.org
Several algorithms have been developed to facilitate these complex calculations. These algorithms are crucial for handling the large and intricate datasets generated in isotopic labeling experiments. frontiersin.org The development of these computational tools has been a continuous process over the last two decades, leading to a variety of software packages designed for different experimental scenarios in 13C and, by extension, 15N MFA. frontiersin.org
A significant advancement in this area is the integration of data from multiple isotopic tracers, such as the simultaneous use of 13C and 15N labels. biorxiv.orgnih.gov This dual-labeling approach, often referred to as 13C15N-MFA, provides more comprehensive information about both carbon and nitrogen metabolism. embopress.orgembopress.org For instance, a study on Mycobacterium bovis BCG utilized dual 13C and 15N labeling to quantify intracellular carbon and nitrogen fluxes simultaneously. embopress.orgembopress.org
The algorithms used in these studies must be capable of handling the increased complexity of dual-labeling data. They often employ a multi-atom transition model within a statistical framework to resolve both carbon and nitrogen fluxes. embopress.orgembopress.org These methods have been successfully applied to elucidate nitrogen flux distributions for amino acid and nucleotide biosynthesis, establishing key metabolic nodes like glutamate (B1630785) in nitrogen metabolism. embopress.orgembopress.org
The table below summarizes key aspects of quantitative metabolic modeling with isotopic data.
| Modeling Aspect | Description | Key Findings/Applications |
| Model Structure | Includes reaction stoichiometry and atom transitions for the isotopic tracer (e.g., 15N). frontiersin.org | Defines the scope of the flux analysis and allows for the tracking of isotope flow through metabolic pathways. frontiersin.org |
| Flux Calculation | Iterative fitting of model predictions to experimental isotopic labeling data. frontiersin.org | Enables the quantification of in vivo metabolic reaction rates (fluxes). frontiersin.orgnih.gov |
| Dual Isotopic Labeling (13C15N-MFA) | Simultaneous use of 13C and 15N tracers to probe both carbon and nitrogen metabolism. biorxiv.orgnih.govembopress.orgembopress.org | Provides a more comprehensive view of cellular metabolism, including the interplay between carbon and nitrogen assimilation. biorxiv.orgnih.govembopress.orgembopress.org |
| Software Tools | Various software packages have been developed to perform the complex calculations required for MFA. frontiersin.org | Facilitates the analysis of large datasets and makes MFA more accessible to researchers. frontiersin.org |
Mathematical Frameworks for Mass Isotopomer Distribution (MID) and Multivariate Mass Isotopomer Distribution (MMID) Analysis
The analysis of mass isotopomer distributions (MIDs) is a critical step in translating raw mass spectrometry data into meaningful isotopic labeling patterns. A mass isotopomer is a molecule that differs in the number of isotopic labels it contains. The MID represents the relative abundance of these different mass isotopologues. acs.org
In studies using L-valine (15N), the incorporation of the 15N isotope into various metabolites leads to a shift in their mass spectra. The resulting MID provides a fingerprint of the metabolic pathways through which the 15N label has traveled. nih.govnih.gov For example, the incorporation of 15N from L-valine into newly synthesized proteins will result in a new mass isotopomer distribution for the peptides within those proteins. nih.govnih.gov This distribution can be analyzed to determine the fractional synthesis rate of the proteins. nih.govnih.gov
The mathematical frameworks for MID analysis involve several key steps:
Data Extraction: The peak areas of metabolite isotopologues are integrated from the mass spectra. acs.org
Natural Abundance Correction: The raw data is corrected for the natural abundance of stable isotopes (e.g., 13C). acs.org
Calculation of Isotopic Enrichment: The mean content of the isotopic tracer in the metabolite is calculated from the corrected MID. acs.org
However, the analysis of MMID can be complicated by overlapping fragment spectra in MS/MS data. researchgate.net Advanced computational methods have been developed to deconvolve these overlapping signals and accurately determine the isotopomer distributions. researchgate.net These methods are particularly important for distinguishing between 13C and 15N isotopomers in dual-labeling experiments, which often requires high-resolution mass spectrometry. biorxiv.orgnih.gov
The table below outlines the key differences between MID and MMID analysis.
| Feature | Mass Isotopomer Distribution (MID) | Multivariate Mass Isotopomer Distribution (MMID) |
| Information Provided | Relative abundance of molecules with different numbers of isotopic labels. acs.org | Substructural information on the position of isotopic labels within a molecule. acs.org |
| Analytical Technique | Typically requires single-stage mass spectrometry (MS). acs.org | Requires tandem mass spectrometry (MS/MS) or high-resolution MS. biorxiv.orgnih.govacs.org |
| Complexity of Analysis | Relatively straightforward, involving correction for natural abundance. acs.org | More complex, often requiring advanced algorithms to deconvolve overlapping spectra. researchgate.net |
| Application | Tracing labeled enrichment through pathways and probing pathway activity. acs.org | Improving the resolution of metabolic flux interpretation. acs.org |
Bayesian Metabolic Flux Analysis (BMA) for Enhanced Resolution and Statistical Rigor
Traditional methods for metabolic flux analysis often rely on a single "best-fit" model to estimate fluxes. However, this approach can be limited, especially when dealing with complex datasets or when there is uncertainty in the metabolic network model. d-nb.info Bayesian Metabolic Flux Analysis (BMA) offers a more statistically rigorous alternative by considering multiple possible models and weighting them based on their probability given the experimental data. embopress.orgembopress.orgd-nb.info
The core idea behind BMA is to update prior knowledge about fluxes with new evidence from the labeling experiment. d-nb.info This approach provides a consistent framework for dealing with model uncertainty and can lead to more robust and reliable flux estimates. d-nb.info BMA is particularly advantageous in situations where the labeling data is only moderately informative, as it can help to avoid the pitfalls of relying on a single, potentially incorrect, model. d-nb.info
One of the key strengths of BMA is its ability to provide a full probability distribution for each flux, rather than just a single point estimate. nih.gov This allows for a more nuanced understanding of the possible range of flux values given the data and the model uncertainty. nih.gov This is a significant improvement over traditional methods, which often provide only confidence intervals that may not fully capture the uncertainty in the flux estimates. d-nb.info
BMA has been successfully applied in combination with 13C15N-MFA to simultaneously quantify carbon and nitrogen fluxes with high statistical rigor. biorxiv.orgnih.govembopress.orgembopress.org In a study on Mycobacterium bovis BCG, BMA was used to analyze dual-labeling data, leading to improved resolution of key metabolic nodes and the ability to infer reaction bidirectionalities. embopress.orgembopress.org
The application of BMA in metabolic flux analysis represents a significant step forward, offering the potential to uncover new insights and inspire novel approaches in metabolic engineering and biomedical research. d-nb.info
The following table summarizes the key advantages of Bayesian Metabolic Flux Analysis.
| Advantage | Description |
| Handles Model Uncertainty | Considers and weights multiple models, reducing the risk of relying on a single, potentially incorrect model. embopress.orgembopress.orgd-nb.info |
| Provides Full Flux Distributions | Generates a probability distribution for each flux, offering a more complete picture of the uncertainty in the estimates. nih.gov |
| Enhanced Statistical Rigor | Provides a consistent framework for updating prior knowledge with new experimental evidence. d-nb.info |
| Improved Resolution | Can lead to more precise and reliable flux estimates, especially when data is limited or complex. biorxiv.orgnih.govembopress.orgembopress.org |
Q & A
Basic Research Questions
Q. How can L-Valine (15N) be optimally incorporated into experimental designs for metabolic flux analysis?
- Methodological Answer : Use pulse-chase protocols with L-Valine (15N) to trace nitrogen incorporation into proteins or metabolites. Employ mass spectrometry (MS) to quantify 15N enrichment in target molecules (e.g., proteins, urea cycle intermediates). Normalize data against internal standards (e.g., unlabeled valine) to account for isotopic dilution effects .
- Key Considerations : Ensure cell culture/media conditions maintain isotopic integrity (e.g., avoid unlabeled nitrogen sources). Calibrate MS instruments using reference standards with known 15N enrichment levels .
Q. What protocols ensure accurate structural analysis of 15N-labeled valine in NMR spectroscopy?
- Methodological Answer : Prepare samples in deuterated solvents (e.g., D2O) to minimize proton interference. Use heteronuclear single-quantum coherence (HSQC) NMR to detect 15N-1H correlations. Optimize acquisition parameters (e.g., relaxation delays, scan numbers) to enhance signal-to-noise ratios for low-abundance isotopomers .
- Validation Step : Compare chemical shifts with databases (e.g., Biological Magnetic Resonance Data Bank) to confirm assignments. Replicate experiments across multiple batches to assess reproducibility .
Q. How can researchers validate the isotopic purity of L-Valine (15N) in experimental systems?
- Methodological Answer : Perform gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) to quantify 15N enrichment. Use isotopic dilution assays with internal standards (e.g., 13C-labeled valine) to distinguish background noise from true signal .
- Quality Control : Cross-validate results with nuclear magnetic resonance (NMR) to confirm positional labeling accuracy (e.g., amino group vs. side-chain nitrogen) .
Advanced Research Questions
Q. How can contradictory data from multi-isotope studies (e.g., 15N, 13C, D2) be resolved in protein dynamics research?
- Methodological Answer : Apply multi-dimensional NMR (e.g., 15N-13C correlation spectroscopy) to resolve overlapping signals. Use computational tools (e.g., molecular dynamics simulations) to model isotopic effects on protein structure. Cross-validate findings with orthogonal techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
- Case Study : A study using L-[1-13C,15N]valine revealed discrepancies in leucine/valine oxidation rates; these were resolved by adjusting for isotopic scrambling in metabolic pathways .
Q. What strategies address variability in metabolic flux measurements using 15N-labeled valine?
- Methodological Answer : Implement kinetic modeling frameworks (e.g., isotopomer spectral analysis) to account for compartmentalized metabolism (e.g., mitochondrial vs. cytosolic valine pools). Use time-course sampling to capture transient flux states. Statistically validate models using bootstrapping or Monte Carlo simulations .
- Data Integration : Combine 15N data with 13C labeling to map cross-talk between nitrogen and carbon metabolism .
Q. How can 15N-labeled valine be integrated with computational models to predict in vivo protein synthesis rates?
- Methodological Answer : Develop Bayesian networks that incorporate isotopic enrichment data, proteomics, and transcriptomics. Calibrate models using in vitro systems with controlled 15N delivery rates. Validate predictions via siRNA knockdowns of valine transporters (e.g., SLC7A5) to perturb synthesis rates .
- Limitations : Address model uncertainty by reporting confidence intervals and sensitivity analyses for key parameters (e.g., isotopic dilution rates) .
Methodological Best Practices
- Reproducibility : Document isotopic labeling positions (e.g., 15N in the amino group vs. side chain) and purity levels in the "Experimental" section of manuscripts. Provide raw NMR/MS spectra as supplementary data .
- Statistical Rigor : Use ANOVA or mixed-effects models to account for biological and technical variability in isotopic studies. Report n-values explicitly for each experiment .
- Ethical Compliance : Follow NIH guidelines for preclinical studies involving isotopic tracers, including justification of sample sizes and metabolic endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
